Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-
Overview
Description
Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- is a complex organic compound with significant potential in medicinal chemistry. It is characterized by its unique structure, which includes a benzamide core, a cyclopropylamino group, and a thiadiazole ring. This compound has garnered interest due to its potential biological activities, including anticancer and antioxidant properties .
Mechanism of Action
Mode of Action
The thiadiazol ring could also participate in aromatic interactions .
Biochemical Pathways
Given its structural similarity to other benzamide derivatives, it might be involved in pathways related to cell signaling, protein synthesis, or metabolic processes .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on factors such as its molecular size, lipophilicity, and the presence of metabolic enzymes .
Result of Action
Based on its structural features, it might exert its effects by modulating the activity of its target proteins, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic reactions .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, its stability might be affected by the pH of the environment due to the presence of acid-sensitive groups like the amide and sulfamoyl groups. Its efficacy could be influenced by temperature, which can affect the kinetics of its interaction with target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with varying biological activities .
Scientific Research Applications
Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its potential as an anticancer agent makes it a subject of study in cell biology and pharmacology.
Medicine: The compound’s antioxidant properties are being explored for therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: These compounds share the benzamide core but differ in their substituents, leading to varying biological activities.
Thiadiazole derivatives: These compounds have the thiadiazole ring and are known for their diverse pharmacological properties.
Sulfonamide derivatives: These compounds contain the sulfonamide group and are widely used in medicinal chemistry.
Uniqueness
What sets Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- apart is its unique combination of functional groups, which confer a distinct set of biological activities. Its potential as an anticancer and antioxidant agent makes it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(cyclopropylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-9(2)14-17-18-15(23-14)16-13(20)10-3-7-12(8-4-10)24(21,22)19-11-5-6-11/h3-4,7-9,11,19H,5-6H2,1-2H3,(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQVIEOOQNRPCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130443 | |
Record name | 4-[(Cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701130443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898656-62-7 | |
Record name | 4-[(Cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898656-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701130443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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